2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
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Overview
Description
2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring fused with a tetrahydro ring and a phenylethyl side chain. The presence of an amino group and a nitrile group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylethylamine with a suitable indole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to natural indole derivatives makes it a valuable tool for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Similar in structure but lacks the indole ring.
2-Phenylethylamine: Contains the phenylethyl side chain but lacks the indole and nitrile groups.
Indole-3-acetonitrile: Contains the indole and nitrile groups but lacks the phenylethyl side chain.
Uniqueness
The uniqueness of 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile lies in its combination of functional groups and structural features.
Properties
CAS No. |
55817-80-6 |
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Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-amino-1-(2-phenylethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile |
InChI |
InChI=1S/C17H19N3/c18-12-15-14-8-4-5-9-16(14)20(17(15)19)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11,19H2 |
InChI Key |
FCWMYQZWGWTCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2CCC3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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